molecular formula C42H84ClNO4 B6595330 Distearoylpropyl trimonium chloride CAS No. 220609-41-6

Distearoylpropyl trimonium chloride

Cat. No.: B6595330
CAS No.: 220609-41-6
M. Wt: 702.6 g/mol
InChI Key: NTTZBBIBMSBLNK-UHFFFAOYSA-M
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Scientific Research Applications

Cosmetic Applications

Distearoylpropyl trimonium chloride, as part of the trimoniums category, is primarily used in cosmetics. Its applications include serving as a surfactant-cleansing agent, a hair-conditioning agent, and an antistatic agent. The Cosmetic Ingredient Review Expert Panel reviewed relevant animal and human data, noting gaps in safety data for some trimoniums. However, the available data on many trimoniums, including this compound, suggest they are safe in current use practices and concentrations, formulated to be nonirritating (Becker et al., 2012).

Pharmacological Research

Trimecaine, a local anesthetic, has been studied for its antiarrhythmic properties. Although not directly related to this compound, this research indicates the potential pharmacological significance of trimonium compounds. Trimecaine was found to be more active and less toxic than procainamide hydrochloride or quinidine in tests on animals and cells, and oral administration showed a favorable therapeutic effect in patients with heart disorders (Samvelian et al., 1978).

Cellular and Molecular Biology

Trimethyltin (TMT), another trimonium compound, has been used in studies exploring its effects on pinocytosis in Dictyostelium discoideum. Treatment with trimethyltin chloride at various concentrations caused dose-dependent and time-dependent inhibition in pinocytotic uptake without affecting cell viability (Michalik et al., 2001). This research provides insights into the cellular functions and potential toxicological effects of trimonium compounds.

Environmental and Safety Research

The toxicity, bioaccumulation, and interactive effects of organotin compounds, including trimethyltin chloride, have been investigated. Trimethyltin chloride was found to be the most toxic among tested compounds. The study also explored the synergistic interactive effects of trimethyltin chloride with other heavy metals, providing valuable information for environmental safety (Hadjispyrou et al., 2001).

Future Directions

Distearoylpropyl trimonium chloride has gained significant importance in various fields of research and industry due to its versatile properties. It is expected that future research will continue to explore its potential applications and safety profile.

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZBBIBMSBLNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021240
Record name 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220609-41-6
Record name DSTAP chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220609-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearoylpropyl trimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220609416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISTEAROYLPROPYL TRIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8S0F07AIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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